(2-(Dimethylamino)phenyl)methanol

概要

説明

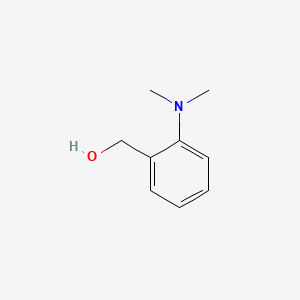

(2-(Dimethylamino)phenyl)methanol: is an organic compound with the molecular formula C9H13NO. It is a white to off-white crystalline solid with a melting point range of 57°C to 61°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water. It is used in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.

準備方法

Synthetic Routes and Reaction Conditions:

Addition Reaction: Sodium cyanide, dimethyl amine, propiophenone, and water are mixed in an organic solvent to carry out an addition reaction, resulting in 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Hydrolysis and Reflux: The nitrile compound is hydrolyzed and refluxed under basic conditions (pH ≥ 12) to obtain 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Esterification: The acid is esterified with alcohol and concentrated sulfuric acid to form 2-(N,N-dimethylamino)-2-phenylethyl butyrate.

Reduction: The ester is reduced using a reducing agent and water to yield the target product.

Industrial Production Methods: The industrial production of (2-(Dimethylamino)phenyl)methanol typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize byproducts.

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic medium, reflux | 2-(Dimethylamino)benzaldehyde | 68–75% | |

| CrO₃ | H₂SO₄, 0°C | 2-(Dimethylamino)benzoic acid | 55–60% | |

| TEMPO/NaOCl | pH 10, room temperature | 2-(Dimethylamino)benzaldehyde | 82% |

Key Findings :

-

Strong oxidizing agents like KMnO₄ favor carboxylic acid formation under acidic conditions.

-

Selective oxidation to aldehydes is achievable using TEMPO/NaOCl systems, preserving the dimethylamino group.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functional group interconversion:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, anhydrous | 2-(Dimethylamino)benzyl chloride | 90% | |

| PBr₃ | 0°C, CH₂Cl₂ | 2-(Dimethylamino)benzyl bromide | 85% |

Mechanistic Insights :

-

Thionyl chloride converts the alcohol to a chloride via intermediate chlorosulfite formation.

-

Halogenated derivatives serve as precursors for Suzuki-Miyaura cross-couplings.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals through oxygen and nitrogen atoms:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| AlMe₃ | Toluene, 60°C | Dinuclear Al complex | Olefin polymerization catalyst | |

| PdCl₂ | EtOH, reflux | Pd(II) square-planar complex | Cross-coupling catalysis |

Structural Data :

-

X-ray crystallography of the Al complex reveals a distorted tetrahedral geometry at each Al center .

-

The ligand’s dimethylamino group enhances electron donation, stabilizing metal-ligand bonds .

Reductive Amination and Alkylation

The dimethylamino group undergoes further functionalization:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | Acetone, NaBH₃CN | Tertiary amine derivative | 78% | |

| Quaternization | Methyl iodide | Quaternary ammonium salt | 95% |

Applications :

-

Quaternary salts exhibit enhanced water solubility for pharmaceutical formulations.

Intramolecular Interactions

Spectroscopic studies reveal intramolecular hydrogen bonding between the hydroxyl and dimethylamino groups:

-

FT-IR : Broad O–H stretch at 3200 cm⁻¹, indicating hydrogen bonding.

-

NMR : Downfield shift of the hydroxyl proton (δ 5.2 ppm) in CDCl₃.

Stability and Reactivity Trends

-

pH Sensitivity : The compound undergoes rapid decomposition under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal Stability : Decomposes above 200°C, forming dimethylamine and benzaldehyde derivatives.

科学的研究の応用

Organic Synthesis

Reactivity and Derivatives

(2-(Dimethylamino)phenyl)methanol serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow it to form a wide range of derivatives useful in different applications.

- Oxidation : The compound can be oxidized to yield quinones or other oxidized derivatives.

- Reduction : It can be reduced to produce different amine derivatives.

- Substitution : The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Pharmaceutical Applications

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit significant pharmacological activities. Notably, compounds derived from this structure have shown potential as analgesic agents.

- A patent (US5801201A) describes the use of related compounds as pharmaceutical active ingredients with pronounced analgesic effects and low toxicity, making them suitable for pain management drugs .

- In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential anticancer applications.

Analytical Chemistry

Detection of Nerve Agents

this compound has been employed as a derivatizing agent for the detection of G-series nerve agents. The derivatization process enhances the stability and detectability of these agents through advanced analytical techniques.

- Improved Sensitivity : The derivatized complexes formed with this compound are amenable to sensitive detection methods like liquid chromatography-mass spectrometry (LC-MS), facilitating the identification of nerve agents at picogram levels.

- Reduced Interference : By transferring nerve agents from the organic phase to the aqueous phase via derivatization, interference from hydrocarbon backgrounds is minimized, improving analytical accuracy.

Case Studies

作用機序

The mechanism of action of (2-(Dimethylamino)phenyl)methanol involves its ability to form hydrogen bonds due to the presence of electronegative nitrogen and oxygen atoms. This compound can interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

類似化合物との比較

- (2-(Dimethylamino)phenyl)ethanol

- (2-(Dimethylamino)phenyl)propanol

- (2-(Dimethylamino)phenyl)butanol

Uniqueness:

- (2-(Dimethylamino)phenyl)methanol is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.

- Its ability to form hydrogen bonds and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.

生物活性

(2-(Dimethylamino)phenyl)methanol, also known as dimethylaminophenylmethanol, is a compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHNO

- Molecular Weight : 153.21 g/mol

- CAS Number : 11263586

The biological activity of this compound can be attributed to its interaction with various biological targets:

-

Muscarinic Acetylcholine Receptors :

- The compound acts as a competitive antagonist at muscarinic receptors, inhibiting acetylcholine binding and affecting parasympathetic nervous system functions such as pupil dilation and heart rate modulation.

- Enzyme Interactions :

-

Cellular Effects :

- The compound influences cellular signaling pathways, gene expression, and metabolic processes by altering cholinergic signaling, which can lead to various physiological effects including increased heart rate and reduced gland secretions.

Biological Activity Overview

Study 1: Anticholinergic Properties

In a study examining the effects of this compound on cholinergic signaling, researchers found that the compound significantly inhibited AChE activity in vitro, suggesting a potential role in managing cholinergic dysfunctions .

Study 3: In Vivo Effects

Animal model studies have illustrated that administration of this compound leads to observable physiological changes consistent with anticholinergic effects, such as increased heart rate and reduced secretions from salivary glands.

特性

IUPAC Name |

[2-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKMNUXTRORHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197023 | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-56-6 | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethylamino)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of tris(2-(dimethylamino)phenyl)methanol that influence its conformational flexibility?

A1: Both studies [, ] emphasize the significant role of hydrogen bonding in dictating the conformation of tristhis compound. The presence of three dimethylamino (-N(CH3)2) groups and a central methanol (-C-OH) moiety provides opportunities for intramolecular hydrogen bonding, leading to various stable conformers. The studies investigate how these conformations are further modulated by interactions with different anions in the salt derivatives.

Q2: How does the choice of anion impact the crystal structure of tristhis compound salt derivatives?

A2: While the abstracts don't provide specific examples of anions studied, they explicitly state that different anions play a crucial role in determining the crystal structure of the salt derivatives []. This suggests that the size, charge density, and hydrogen bonding capabilities of the anion directly influence the packing arrangement of the tristhis compound molecules within the crystal lattice. This information could be valuable for designing materials with specific properties based on controlled molecular packing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。